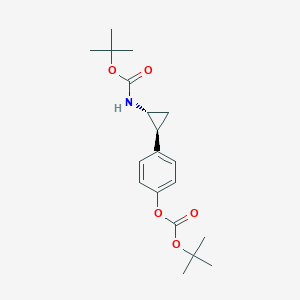
2,10-Dimethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,10-Dimethylphenanthrene: is an aromatic hydrocarbon with the molecular formula C16H14 . It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 2 and 10 positions on the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,10-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; sulfonation using sulfuric acid.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro- and tetrahydrophenanthrene derivatives.
Substitution: Nitro- and sulfonylphenanthrene derivatives.
Scientific Research Applications
2,10-Dimethylphenanthrene has several applications in scientific research:
Chemistry: Used as a model compound in studies of aromatic hydrocarbons and their reactivity.
Biology: Investigated for its interactions with biological macromolecules and potential as a biomarker.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other organic materials
Mechanism of Action
The mechanism of action of 2,10-Dimethylphenanthrene involves its interaction with various molecular targets. It can intercalate into DNA, affecting its structure and function. Additionally, it may interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes .
Comparison with Similar Compounds
- 1,2-Dimethylphenanthrene
- 2,5-Dimethylphenanthrene
- 1,8-Dimethylphenanthrene
- 4,10-Dimethylphenanthrene
Comparison: 2,10-Dimethylphenanthrene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other dimethylphenanthrene isomers, it may exhibit different solubility, melting points, and reactivity patterns. These differences make it suitable for specific applications where other isomers may not be as effective .
Properties
CAS No. |
2497-54-3 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,10-dimethylphenanthrene |
InChI |
InChI=1S/C16H14/c1-11-7-8-15-14-6-4-3-5-13(14)10-12(2)16(15)9-11/h3-10H,1-2H3 |
InChI Key |
ZHPOCIJQBBUJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
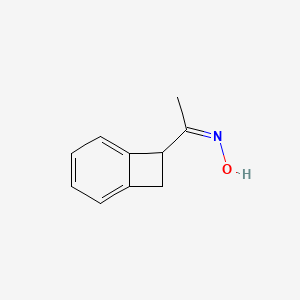


![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)
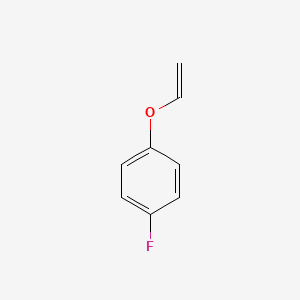
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)

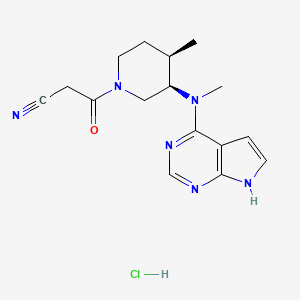
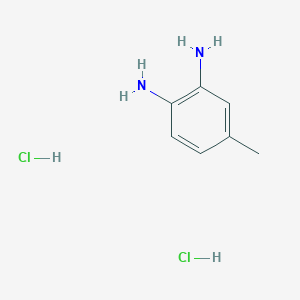
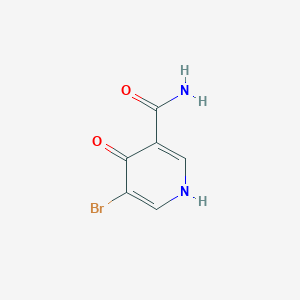
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
